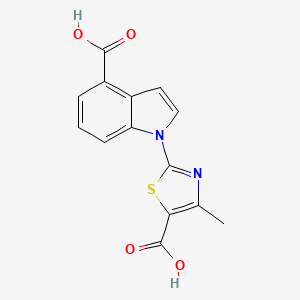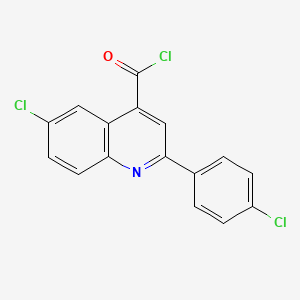![molecular formula C14H9Cl3O2 B1420686 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160251-27-3](/img/structure/B1420686.png)
4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride
Übersicht
Beschreibung
“4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H9Cl3O2 and a molecular weight of 315.58 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Acylation of Azaindoles : An effective procedure for the acylation of azaindoles at C-3 was developed, exploring conditions for attachment of acetyl chloride, benzoyl chloride, and chloromethyl oxalate to azaindoles. This process demonstrated the utility of benzoyl chloride derivatives in facilitating specific organic transformations (Zhang et al., 2002).
Synthesis of Antibacterial Compounds : Benzoyl chloride derivatives have been used to synthesize new compounds with significant antibacterial activities. These synthesized compounds were tested against both Gram-positive and Gram-negative bacteria, indicating the potential of benzoyl chloride derivatives in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Cellulose Modification : In the field of polymer chemistry, the ionic liquid 1-allyl-3-methylimidazolium chloride was studied for the synthesis of cellulose benzoates using benzoyl chlorides. This research demonstrated the potential of benzoyl chloride derivatives for modifying natural polymers like cellulose under mild conditions (Zhang et al., 2009).
Synthesis of Liquid Crystal Materials : Research on 4-(4′-alkyloxyphenylazo)benzoyl chlorides revealed their potential as durable materials with liquid-crystalline properties, suitable for optical switching applications. This expands the application of benzoyl chloride derivatives to the field of materials science (Jaworska et al., 2017).
Modification of Polymer Films : Benzoyl chloride has been used to modify ethylene acrylic acid films, enhancing their antimicrobial activity. This highlights the role of benzoyl chloride derivatives in modifying polymer surfaces for specific applications, such as controlling microbial contamination (Matche, Kulkarni, & Raj, 2006).
Wirkmechanismus
Target of Action
Many benzyl chloride derivatives are used as alkylating agents , suggesting that “4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride” might also act as an alkylating agent. Alkylating agents can modify the chemical structure of DNA, RNA, and proteins by adding an alkyl group (CnH2n+1) to their molecules.
Biochemische Analyse
Biochemical Properties
4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it has been used in the Friedel-Crafts synthesis of key intermediates for the synthesis of pharmaceuticals . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting their levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain cellular compartments can influence its function and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall function within the cell.
Eigenschaften
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTXYMOSGHDIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



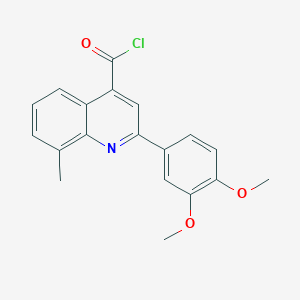



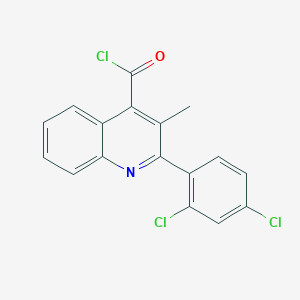

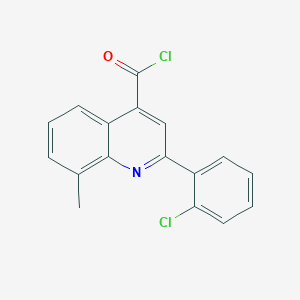
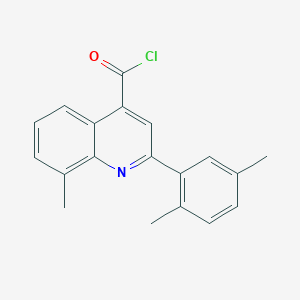
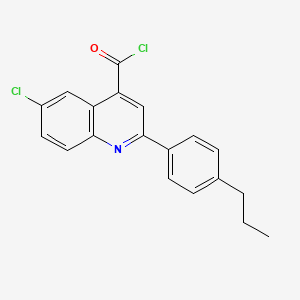
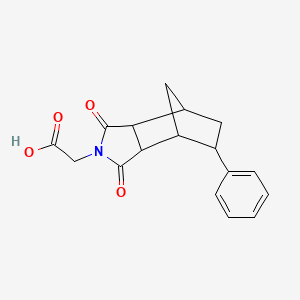
![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1420622.png)
